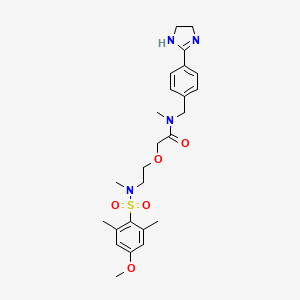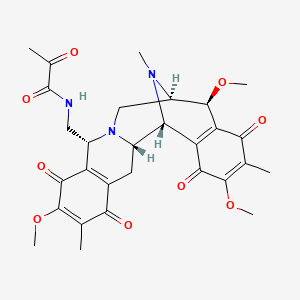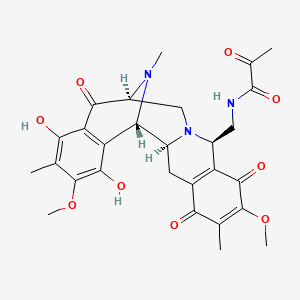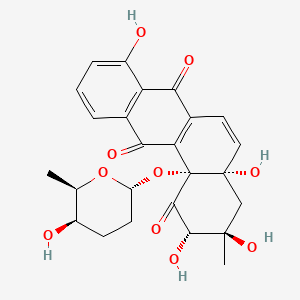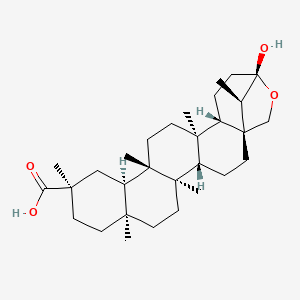
sb 220025
Vue d'ensemble
Description
SB220025 : est un inhibiteur puissant, réversible, ATP-compétitif et spécifique de la protéine kinase activée en aval des mitogènes (MAPK) p38 humaine. Il est connu pour sa grande sélectivité et son efficacité dans l'inhibition de la MAPK p38, ce qui en fait un outil précieux pour la recherche scientifique, notamment dans l'étude de l'inflammation et des voies associées .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du SB220025 implique la formation d'un cycle imidazole, qui est ensuite substitué par divers groupes fonctionnels. Les étapes clés incluent :
Formation du cycle imidazole : Celle-ci est généralement obtenue par une réaction de condensation entre un aldéhyde et une amine.
Réactions de substitution : Le cycle imidazole est ensuite substitué par un groupe fluorophényle, un groupe pipéridinyle et un groupe aminopyrimidinyle.
Méthodes de production industrielle : La production industrielle du SB220025 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réactions par lots : Des réactions par lots à grande échelle sont utilisées pour former le cycle imidazole et effectuer les substitutions nécessaires.
Analyse Des Réactions Chimiques
Types de réactions : Le SB220025 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle imidazole.
Substitution : Le composé peut subir des réactions de substitution pour remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs halogénés et des catalyseurs pour faciliter la réaction.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du SB220025 avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et développements supplémentaires .
Applications de la recherche scientifique
Le SB220025 présente une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition de la MAPK p38 et ses effets sur diverses voies biochimiques.
Biologie : Employé en biologie cellulaire pour étudier le rôle de la MAPK p38 dans les processus cellulaires tels que l'apoptose et la différenciation cellulaire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, du cancer et d'autres affections dans lesquelles la MAPK p38 est impliquée.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la MAPK p38 .
Mécanisme d'action
Le SB220025 exerce ses effets en se liant au site actif de la MAPK p38, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation et l'activation des cibles en aval impliquées dans les réponses inflammatoires. Le composé présente une grande sélectivité pour la MAPK p38 par rapport aux autres kinases, ce qui en fait un outil précieux pour l'étude de voies de signalisation spécifiques .
Applications De Recherche Scientifique
SB220025 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of p38 MAPK and its effects on various biochemical pathways.
Biology: Employed in cell biology to investigate the role of p38 MAPK in cellular processes such as apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where p38 MAPK is implicated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p38 MAPK .
Mécanisme D'action
SB220025 exerts its effects by binding to the active site of p38 MAPK, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory responses. The compound exhibits high selectivity for p38 MAPK over other kinases, making it a valuable tool for studying specific signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires :
SB203580 : Un autre inhibiteur de la MAPK p38 avec des propriétés similaires mais une sélectivité et une puissance différentes.
VX-702 : Un inhibiteur puissant de la MAPK p38 utilisé dans des essais cliniques pour les maladies inflammatoires.
BIRB 796 : Un inhibiteur très sélectif de la MAPK p38 avec une structure chimique différente.
Unicité du SB220025 : Le SB220025 est unique en raison de sa grande sélectivité pour la MAPK p38 et de son mécanisme d'inhibition réversible et ATP-compétitif. Cela le rend particulièrement utile pour l'étude des rôles spécifiques de la MAPK p38 dans divers processus biologiques et pour le développement de thérapies ciblées .
Propriétés
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFURGQAYMVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-53-1 | |
| Record name | SB-220025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-220025 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


